(+/-)-Ambrisentan

Description

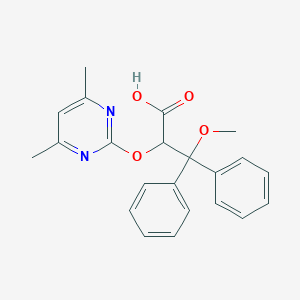

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861453 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

713516-99-5 | |

| Record name | Ambrisentan, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713516995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMBRISENTAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B43003091 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Endothelial Interface: A Technical Guide to the Mechanism of Action of (+/-)-Ambrisentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Ambrisentan, a selective endothelin receptor antagonist (ERA), plays a pivotal role in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is intrinsically linked to its specific interactions with endothelial cells, the primary source of the potent vasoconstrictor endothelin-1 (ET-1). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which ambrisentan exerts its effects on endothelial cells. Through a comprehensive review of its receptor binding kinetics, downstream signaling pathways, and functional consequences, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of ambrisentan's endothelial-centric pharmacology. Quantitative data are systematically presented, key experimental protocols are detailed, and complex biological processes are visualized through signaling pathway and workflow diagrams to facilitate a deeper comprehension of this targeted therapy.

Introduction

Endothelial dysfunction is a hallmark of pulmonary arterial hypertension, characterized by an imbalance in the production of vasodilators and vasoconstrictors.[1] Endothelin-1 (ET-1), a peptide predominantly synthesized by endothelial cells, is one of the most potent endogenous vasoconstrictors and a mitogen for vascular smooth muscle cells.[2] In PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance and pathological vascular remodeling.[1] The endothelin system comprises two main receptor subtypes: the endothelin-A (ETA) receptor and the endothelin-B (ETB) receptor.[3] While ETA receptors, primarily located on smooth muscle cells, mediate vasoconstriction and proliferation, ETB receptors on endothelial cells are largely responsible for the clearance of ET-1 and the production of vasodilators such as nitric oxide (NO) and prostacyclin.[2][4]

This compound is a propanoic acid-based, orally active endothelin receptor antagonist with high selectivity for the ETA receptor.[5][6] This selectivity is a key feature of its mechanism of action, as it allows for the inhibition of the detrimental effects of ET-1 mediated through ETA receptors while preserving the beneficial functions of endothelial ETB receptors.[5] This guide delves into the specific molecular interactions and cellular consequences of ambrisentan's engagement with the endothelin system at the level of the endothelium.

Receptor Binding and Selectivity

The therapeutic action of ambrisentan is initiated by its high-affinity binding to the ETA receptor. The selectivity of ambrisentan for ETA over ETB receptors is a critical determinant of its pharmacological profile. This selectivity has been quantified in various in vitro systems, as summarized in the table below.

| Parameter | ETA Receptor | ETB Receptor | Selectivity (ETA/ETB) | Cell/Tissue System | Reference |

| Ki (nM) | 0.011 | >44 (calculated) | >4000-fold | Human ventricular myocyte-derived receptors | [2][7] |

| Ki (nM) | 1 | 195 | ~200-fold | Human receptors expressed in CHO cells | [4] |

| Ki (nM) | 0.63 | 48.7 | ~77-fold | Canine cells | [4] |

| IC50 (nM) | 2.8 | - | - | Wildtype ETA receptor | [8] |

| Selectivity Ratio | - | - | 200:1 | Not specified | [5] |

| Affinity | 260 times more than ETB | - | 260-fold | Not specified | [9] |

Table 1: Quantitative Data on the Binding Affinity and Selectivity of Ambrisentan for Endothelin Receptors. Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. The data illustrates the significantly higher affinity of ambrisentan for the ETA receptor across different experimental models.

Signaling Pathways in Endothelial Cells

The selective blockade of ETA receptors by ambrisentan on smooth muscle cells is the primary mechanism for vasodilation. However, its interaction with the endothelin system on endothelial cells is nuanced and crucial for its overall therapeutic effect. By not antagonizing the endothelial ETB receptors, ambrisentan allows for the continued clearance of circulating ET-1 and the production of vasodilatory and anti-proliferative molecules.[2][4]

Preservation of ETB Receptor-Mediated Vasodilation

Endothelial ETB receptors, when activated by ET-1, trigger a signaling cascade that leads to the synthesis and release of nitric oxide (NO) and prostacyclin (PGI2).[2][4] These molecules diffuse to adjacent smooth muscle cells, inducing relaxation and vasodilation. Ambrisentan's selectivity for ETA receptors leaves this protective pathway intact.

Caption: Ambrisentan preserves ETB receptor-mediated vasodilation.

Impact on Endothelial Cell Proliferation

ET-1 can promote the proliferation of endothelial cells, a process that contributes to the vascular remodeling seen in PAH.[4] This mitogenic effect is primarily mediated through ETA receptors. While the expression of ETA receptors on endothelial cells is less predominant than on smooth muscle cells, their blockade by ambrisentan may contribute to the anti-proliferative effects of the drug. Some studies suggest that ambrisentan can have anti-proliferative properties, which may involve inhibiting the abnormal growth of both smooth muscle and endothelial cells.[3]

Experimental Protocols

A thorough understanding of ambrisentan's mechanism of action relies on robust experimental methodologies. This section provides detailed protocols for key assays used to characterize the effects of ambrisentan on endothelial cells.

Endothelin Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of ambrisentan for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing human ETA or ETB receptors.

-

Radiolabeled endothelin-1 ([125I]-ET-1).

-

Unlabeled ambrisentan.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a multi-well plate, combine the membrane preparation, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of unlabeled ambrisentan.

-

To determine non-specific binding, include wells with a high concentration of unlabeled ET-1.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each ambrisentan concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ambrisentan concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for ET Receptor Competitive Binding Assay.

Nitric Oxide Production Measurement (Griess Assay)

This colorimetric assay quantifies nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.[10]

Materials:

-

Cultured endothelial cells.

-

Cell culture medium.

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Sodium nitrite standard solutions.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Seed endothelial cells in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with ambrisentan at various concentrations for a specified duration. Include appropriate controls (e.g., vehicle control, positive control with an NO donor).

-

Collect the cell culture supernatant from each well.

-

In a new 96-well plate, add the collected supernatant and the sodium nitrite standards.

-

Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the absorbance values of the sodium nitrite standards.

-

Determine the nitrite concentration in the cell culture supernatants by interpolating their absorbance values on the standard curve.

Caption: Workflow for Nitric Oxide Measurement (Griess Assay).

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[11][12]

Materials:

-

Cultured endothelial cells.

-

Cell culture medium.

-

BrdU labeling solution.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody (conjugated to an enzyme like HRP).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Seed endothelial cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of ambrisentan and/or a mitogen (e.g., ET-1) for a desired period (e.g., 24-48 hours).

-

Add the BrdU labeling solution to each well and incubate for a few hours to allow for BrdU incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix the cells with the fixing/denaturing solution. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Wash the cells and add the anti-BrdU antibody. Incubate to allow binding.

-

Wash away the unbound antibody and add the enzyme substrate.

-

Allow the color to develop, then stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

Caption: Workflow for Cell Proliferation Assay (BrdU).

Conclusion

This compound's mechanism of action on endothelial cells is a testament to the power of targeted molecular therapy. Its high selectivity for the ETA receptor allows for the potent inhibition of ET-1-mediated vasoconstriction and proliferation while strategically preserving the beneficial vasodilatory and clearance functions of endothelial ETB receptors. This dual action, directly on smooth muscle cells and indirectly through the preservation of endothelial function, underpins its clinical efficacy in pulmonary arterial hypertension. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the nuanced endothelial pharmacology of ambrisentan and other endothelin receptor antagonists. A continued deep dive into these mechanisms will undoubtedly pave the way for the development of even more refined and effective therapies for vascular diseases.

References

- 1. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. mdpi.com [mdpi.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Synthesis and Purification of (+/-)-Ambrisentan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (+/-)-Ambrisentan, a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. This document details various synthetic routes, experimental protocols, and purification techniques, with a focus on providing actionable data for research and development.

Introduction to Ambrisentan

Ambrisentan is a propanoic acid derivative that functions by blocking the endothelin-1 receptor, leading to vasodilation.[1] The therapeutic efficacy of Ambrisentan is primarily attributed to the (+)-(S)-enantiomer. Consequently, the synthesis and purification strategies are often focused on obtaining this specific stereoisomer in high purity.

Synthetic Pathways

The synthesis of ambrisentan typically commences from benzophenone and proceeds through several key intermediates. Both racemic and asymmetric approaches have been developed.

2.1. Racemic Synthesis

The racemic synthesis of ambrisentan is a common starting point, followed by chiral resolution to isolate the desired (+)-(S)-enantiomer. A prevalent method involves the Darzens condensation reaction.[2]

Key steps in the racemic synthesis include:

-

Darzens Condensation: Benzophenone reacts with a haloacetate (e.g., methyl chloroacetate) in the presence of a base to form a glycidic ester (an epoxide).[2]

-

Epoxide Ring Opening: The epoxide ring is opened with methanol under acidic conditions to yield a methoxy-hydroxy ester intermediate.[2]

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, resulting in racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[2]

-

Nucleophilic Substitution: The racemic acid is then reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to yield racemic ambrisentan.[2]

2.2. Asymmetric Synthesis

Asymmetric synthesis routes aim to produce the desired (+)-(S)-enantiomer directly, circumventing the need for chiral resolution. One notable method employs a Shi asymmetric epoxidation as the key step.[3] This approach can achieve high enantiomeric excess (ee).[3][4]

Experimental Protocols

3.1. Protocol for Racemic Synthesis and Chiral Resolution

This protocol is based on a common method involving diastereomeric salt formation.[2]

Step 1: Synthesis of methyl 3,3-diphenyloxirane-2-carboxylate

-

To a solution of sodium methanolate in dry THF, a solution of benzophenone and methyl chloroacetate in dry THF is added and stirred at -10 °C for 2 hours.[2]

-

The reaction is quenched with water and extracted with diethyl ether.[2]

-

The organic layers are combined, washed, dried, and concentrated to yield the product as a light yellow oil.[2]

Step 2: Synthesis of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

The epoxide from Step 1 is reacted with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

-

The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield the racemic acid.[2]

Step 3: Chiral Resolution using (S)-dehydroabietylamine

-

The racemic acid is dissolved in a suitable solvent like methyl tertiary butyl ether and refluxed.[2]

-

A solution of (S)-dehydroabietylamine in the same solvent is added dropwise.[2]

-

The mixture is stirred under reflux, then cooled to 0 °C to allow the diastereomeric salt of the (S)-acid to crystallize.[2]

-

The salt is filtered and then treated with an acid to liberate the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[2]

Step 4: Synthesis of (+)-Ambrisentan

-

The resolved (S)-acid is dissolved in DMF with a base such as sodium amide or potassium carbonate.[2]

-

A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF is added slowly.[2]

-

The reaction is stirred at room temperature or elevated temperature (e.g., 90 °C) for several hours.[2]

-

The reaction is quenched with water, acidified, and extracted with an organic solvent like ethyl acetate.[2]

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization.[2]

3.2. Protocol for Asymmetric Synthesis

This protocol features a Shi asymmetric epoxidation.[3]

-

Asymmetric Epoxidation: 3,3-diphenylacrylate undergoes asymmetric epoxidation using a chiral ketone catalyst.[3]

-

The resulting chiral epoxide is then converted to (+)-Ambrisentan through subsequent ring-opening and substitution reactions, similar to the final steps of the racemic route. Intermediates are often used directly in the next step without extensive purification.[3]

Purification Methods

Purification is critical to achieve the high chemical and chiral purity required for a pharmaceutical ingredient.

4.1. Recrystallization

Recrystallization is a widely used method for purifying the final product and intermediates. Common solvent systems include:

-

Diethyl ether[2]

-

Toluene[2]

-

Isopropanol and water[5]

-

N,N-dimethylformamide (DMF) followed by cooling or addition of an anti-solvent[6]

4.2. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and enantiomeric excess of ambrisentan.[7][8] Chiral stationary phases, such as those based on cellulose, are effective for separating the enantiomers.[7]

A typical HPLC method for enantiomeric purity might use a Chiralcel OZ-3R column with a mobile phase of 20 mM sodium formate (pH 3.0) and acetonitrile (55:45, v/v).[7] This can achieve excellent separation in under 6 minutes.[7]

For determining related substances and impurities, a reverse-phase HPLC method with a C18 column and gradient elution is often employed.[9]

Data Presentation

Table 1: Summary of Yield and Purity Data from Different Synthetic Routes

| Synthetic Route | Key Reagent/Step | Overall Yield | Chemical Purity | Enantiomeric Excess (ee) | Reference |

| Racemic Synthesis with Resolution | (S)-dehydroabietylamine | 30.1% | >99.0% | >99.0% | [2] |

| Racemic Synthesis with Resolution | L-phenylglycinamide | 31.0% | - | High optical purity | [10] |

| Asymmetric Synthesis | Shi Asymmetric Epoxidation | 53% | >99.5% | >99% | [4] |

| Process with Isomer Recycling | Chiral Resolution | 47% | >99.5% | 99.8% | [8] |

Table 2: Common Process-Related Impurities

| Impurity Name | Chemical Name | Origin |

| Impurity A | (R)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Unwanted enantiomer from resolution |

| Impurity C | methyl 3,3-diphenyloxirane-2-carboxylate | Starting material/intermediate |

| Impurity D | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | Intermediate |

| Impurity E | 4,6-dimethyl-2-methylsulfonyl-pyrimidine | Reagent |

| Impurity F | 2-[(2,2-diphenylvinyl)oxy]-4,6-dimethylpyrimidine | Degradation product |

Data compiled from various sources.[9][11]

Visualizations

Caption: Mechanism of action of Ambrisentan.

Caption: Racemic synthesis and resolution of Ambrisentan.

Caption: General purification workflow for Ambrisentan.

References

- 1. veeprho.com [veeprho.com]

- 2. aidic.it [aidic.it]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]

- 6. CN102584716A - Crystal form of ambrisentan and preparation method - Google Patents [patents.google.com]

- 7. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of related substances in ambrisentan tablets by HPL...: Ingenta Connect [ingentaconnect.com]

- 10. Synthesis of(+)-ambrisentan [jcpu.cpu.edu.cn]

- 11. veeprho.com [veeprho.com]

(+/-)-Ambrisentan CAS number and chemical properties

An In-depth Technical Guide to (+/-)-Ambrisentan

Introduction

Ambrisentan is a potent and selective endothelin receptor antagonist (ERA) utilized primarily in the management of pulmonary arterial hypertension (PAH).[1] As a member of the propanoic acid class of molecules, it distinguishes itself from other ERAs through its high selectivity for the endothelin type A (ETA) receptor.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of Ambrisentan are summarized below. These characteristics are crucial for its formulation, delivery, and pharmacokinetic profile. The CAS Number for the stereospecific (S)-enantiomer, which is the active form, is 177036-94-1.[3][4][5][6][7]

| Property | Value | Reference |

| CAS Number | 177036-94-1 ((+)-(S)-enantiomer) | [3][4][5][6][7] |

| 713516-99-5 ((±)-racemic form) | [5] | |

| Molecular Formula | C₂₂H₂₂N₂O₄ | [3][4][6][7] |

| Molecular Weight | 378.42 g/mol | [3][5][6][7] |

| Melting Point | 165-168 °C | [6] |

| >150°C (decomposes) | [3] | |

| 190-191°C ((±)-Form) | [5] | |

| Boiling Point (Predicted) | 551.1 ± 60.0 °C | [3] |

| pKa | 4.0 | [6][8] |

| Solubility | Practically insoluble in water at low pH; solubility increases at higher pH. Slightly soluble in methanol and ethanol; soluble in DMSO. | [4][6][8] |

| Appearance | White to off-white solid/crystalline powder | [3][8] |

Mechanism of Action: Endothelin Pathway

Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the signaling cascade initiated by endothelin-1 (ET-1).[9][10] In PAH, elevated levels of ET-1, a potent vasoconstrictor and mitogen, lead to pulmonary vasoconstriction and vascular remodeling.[1][10] By antagonizing the ETA receptor on vascular smooth muscle cells, Ambrisentan prevents these detrimental effects.[9][1] Its high selectivity for the ETA receptor over the ETB receptor is a key feature; this spares the ETB receptor's functions, which include mediating vasodilation and clearing circulating ET-1.[9][1]

Ambrisentan's selective blockade of the ETA receptor.

Experimental Protocols

The efficacy, selectivity, and safety of Ambrisentan have been characterized through a variety of in vitro and in vivo experimental models.

In Vitro Potency and Selectivity Assays

A common method to determine the potency and selectivity of Ambrisentan involves measuring its ability to inhibit the physiological response to ET-1 in isolated tissues.

-

Objective : To quantify the antagonist activity of Ambrisentan at endothelin receptors.

-

Methodology :

-

Tissue Preparation : Isolate vascular tissues, such as rabbit aortic rings or human pulmonary arteries.[4]

-

Experimental Setup : Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated. Connect the tissues to force transducers to record isometric tension.

-

Concentration-Response Curve : Generate a cumulative concentration-response curve for ET-1 to establish a baseline contractile response.

-

Antagonist Incubation : In separate experiments, pre-incubate the tissues with varying concentrations of Ambrisentan for a defined period.

-

Challenge : Re-evaluate the ET-1 concentration-response curve in the presence of Ambrisentan.

-

Data Analysis : Calculate the IC₅₀ or Kd values, representing the concentration of Ambrisentan required to inhibit 50% of the maximal ET-1-induced contraction.[4] Selectivity is determined by comparing the potency at ETA versus ETB receptors using specific agonists or cell lines expressing only one receptor type.

-

In Vivo Efficacy Model: Monocrotaline-Induced PAH in Rats

The monocrotaline (MCT) rat model is a well-established method for inducing PAH and evaluating potential therapeutics.[11]

-

Objective : To assess the ability of Ambrisentan to attenuate the development of PAH and right ventricular hypertrophy in vivo.[11]

-

Methodology :

-

Induction of PAH : Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to rats. Control animals receive a saline injection.[11]

-

Treatment : Begin daily oral administration of Ambrisentan (e.g., 0.2 mg/kg) to the treatment group, starting on day 1 post-MCT injection, for a period of several weeks (e.g., 4 weeks).[11]

-

Hemodynamic Assessment : At the end of the study period, measure key hemodynamic parameters. This is typically done by inserting a catheter into the right ventricle to measure right ventricular systolic pressure (RVSP).[11]

-

Pathological Assessment : Euthanize the animals and excise the heart and lungs. Measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S) to calculate the RV hypertrophy index (RV/[LV+S]).

-

Data Analysis : Compare the RVSP and hypertrophy index between the control, MCT-only, and Ambrisentan-treated groups to determine the therapeutic effect.[11]

-

References

- 1. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambrisentan | 177036-94-1 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Ambrisentan [drugfuture.com]

- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into (+/-)-Ambrisentan: Target Engagement and Receptor Binding Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Ambrisentan is a potent and highly selective endothelin receptor antagonist (ERA) utilized primarily in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is intrinsically linked to its specific interaction with the endothelin-A (ETA) receptor subtype. This technical guide provides a comprehensive overview of the target engagement, receptor binding affinity, and the underlying signaling pathways modulated by Ambrisentan. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for professionals in drug development and research.

Target Engagement and Mechanism of Action

Ambrisentan exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, to the ETA receptor.[1][2] The ETA receptors are predominantly located on vascular smooth muscle cells and cardiac myocytes.[1] By blocking the ETA receptor, Ambrisentan prevents ET-1-mediated activation of downstream second messenger systems that lead to vasoconstriction and cellular proliferation.[1] This selective antagonism of the ETA receptor results in vasodilation, particularly in the pulmonary vasculature, leading to a decrease in pulmonary arterial pressure and alleviation of the pathological effects of elevated ET-1 levels in PAH.

A key characteristic of Ambrisentan is its high selectivity for the ETA receptor over the ETB receptor.[3][4] The ETB receptor has a dual role; it can mediate vasoconstriction when located on smooth muscle cells, but on endothelial cells, it promotes the release of vasodilators such as nitric oxide and prostacyclin, and also facilitates the clearance of circulating ET-1. The selectivity of Ambrisentan for the ETA receptor is thought to preserve these beneficial functions of the ETB receptor.

Receptor Binding Affinity of this compound

The binding affinity of Ambrisentan for endothelin receptors has been characterized in numerous studies using various in vitro systems. The affinity is typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pKB value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist.

Quantitative Binding Affinity Data

The following tables summarize the quantitative data for the binding affinity of this compound to ETA and ETB receptors across different experimental setups.

| Parameter | Receptor | Value | Cell Line/Tissue | Reference |

| Ki | ETA | 0.016 nM | Not Specified | [1] |

| ETA | ~1 nM | Human ET receptors in CHO cells | [3] | |

| ETB | 195 nM | Human ET receptors in CHO cells | [3] | |

| ETA | 0.63 nM | Canine Cells | [3] | |

| ETB | 48.7 nM | Canine Cells | [3] | |

| ETA | 0.011 nM | Human ventricular myocyte-derived receptors | [3] | |

| IC50 | ETA | 2.8 nM | Wildtype ETA receptor (Calcium flux assay) | [5] |

| ETA | 0.44 nM | Human primary Pulmonary Arterial Smooth Muscle Cells (PASMC) (Calcium flux assay) | [5] | |

| pKB | ETA | 7.38 ± 0.13 | Human isolated pulmonary artery | [6] |

| ETA | 6.96 ± 0.10 | Human isolated radial artery | [6] | |

| Kb | ETA | 0.12 nM | Human PASMC (Calcium release assay) | [6][7] |

| ETA | 1.6 nM | Human PASMC (IP1 accumulation assay) | [7] |

Table 1: Binding Affinity of this compound for ETA and ETB Receptors. This table presents a compilation of reported Ki, IC50, pKB, and Kb values for Ambrisentan, highlighting its high affinity and selectivity for the ETA receptor. The variability in values reflects the different experimental systems and conditions used in the cited studies.

| ERA | ETA Selectivity Ratio (ETA:ETB) | Reference |

| Ambrisentan | >4000:1 | [1] |

| ~200:1 | [4] | |

| 260:1 | [2] | |

| Bosentan | 20:1 | [4] |

| Macitentan | 50:1 | [4] |

Table 2: Selectivity of Endothelin Receptor Antagonists. This table compares the ETA receptor selectivity of Ambrisentan with other ERAs, demonstrating its significantly higher selectivity.

Signaling Pathways Modulated by Ambrisentan

The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq signaling cascade.[8][9][10][11][12] Ambrisentan, by blocking this interaction, inhibits the following downstream events:

-

Activation of Phospholipase C (PLC): Gαq activation leads to the stimulation of PLC.[8][11][12]

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11][12]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][11][12]

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.[8][11]

-

Cellular Responses: The culmination of this signaling cascade results in smooth muscle contraction, proliferation, and other cellular processes that contribute to the pathology of PAH.

Figure 1: Endothelin-1 signaling pathway and the inhibitory action of Ambrisentan.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of receptor binding affinity and functional antagonism. Below are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a non-labeled compound (Ambrisentan) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[13][14][15][16][17][18][19][20][21]

1. Membrane Preparation:

-

Culture cells expressing the endothelin receptor of interest (e.g., CHO-K1 cells stably transfected with human ETA or ETB receptors) to confluency.[13]

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[13][18]

-

Homogenize the cell suspension using a Dounce homogenizer or a Polytron.[13]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[18]

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[13][18]

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4).[13]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 250 µL:[18]

-

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a fixed concentration of radiolabeled endothelin ligand (e.g., [125I]-ET-1).

-

Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled endothelin-1 (e.g., 1 µM), and 50 µL of the radiolabeled ligand.[13]

-

Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of unlabeled Ambrisentan, and 50 µL of the radiolabeled ligand.[18]

-

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester.[18]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

-

Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.[18]

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Ambrisentan concentration.

-

Determine the IC50 value, which is the concentration of Ambrisentan that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a key event in the ETA receptor signaling pathway.[22][23][24][25][26]

1. Cell Preparation and Dye Loading:

-

Culture a suitable cell line endogenously or recombinantly expressing the ETA receptor (e.g., human pulmonary artery smooth muscle cells).

-

Suspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[25]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) at an optimized concentration (e.g., 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.[22][23]

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.[22]

2. Calcium Flux Measurement:

-

Equilibrate the dye-loaded cells at 37°C.[24]

-

Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

-

Pre-incubate the cells with varying concentrations of Ambrisentan for a defined period.

-

Stimulate the cells with a fixed concentration of ET-1 (agonist).

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

-

Quantify the peak fluorescence response for each concentration of Ambrisentan.

-

Plot the percentage of inhibition of the ET-1-induced calcium response against the logarithm of the Ambrisentan concentration.

-

Determine the IC50 value, which is the concentration of Ambrisentan that inhibits 50% of the maximal ET-1-induced calcium flux.

Figure 3: Experimental workflow for a calcium flux assay.

Conclusion

This compound is a highly selective ETA receptor antagonist with a well-characterized binding affinity and mechanism of action. The quantitative data consistently demonstrate its potent and specific engagement with the ETA receptor, providing a solid rationale for its therapeutic use in pulmonary arterial hypertension. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists involved in the study of endothelin receptor pharmacology and the development of novel therapeutics targeting this pathway. The provided diagrams offer a clear visual representation of the complex signaling events and experimental workflows, facilitating a deeper understanding of Ambrisentan's molecular interactions.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. ahajournals.org [ahajournals.org]

- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. benchchem.com [benchchem.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 16. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. bu.edu [bu.edu]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 25. content.abcam.com [content.abcam.com]

- 26. rheniumbio.co.il [rheniumbio.co.il]

Downstream Signaling Pathways of (+/-)-Ambrisentan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Ambrisentan is a potent and highly selective antagonist of the endothelin type A (ETA) receptor, a key player in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the binding of endothelin-1 (ET-1) to the ETA receptor, Ambrisentan effectively inhibits a cascade of downstream signaling events that lead to vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Ambrisentan. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to facilitate a deeper understanding of Ambrisentan's mechanism of action.

Introduction

Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: the endothelin type A (ETA) and type B (ETB) receptors.[1] In pathological conditions such as PAH, elevated levels of ET-1 lead to sustained activation of ETA receptors on pulmonary artery smooth muscle cells (PASMCs), contributing to increased pulmonary vascular resistance and vascular remodeling.[2] Ambrisentan's therapeutic efficacy stems from its selective blockade of the ETA receptor, thereby interrupting the detrimental downstream signaling cascades initiated by ET-1.[1] This guide will delve into the molecular mechanisms that are inhibited by Ambrisentan.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of Ambrisentan with its target receptor and its effects on downstream signaling.

Table 1: Ambrisentan Receptor Binding Affinity and Inhibitory Potency

| Parameter | Receptor | Value | Cell/System | Reference |

| Ki | ETA | ~0.011 nM | Human ventricular myocyte-derived receptors | [2] |

| ETA | 1 nM | Recombinant human ETA receptors | [3] | |

| ETB | 195 nM | Recombinant human ETB receptors | [3] | |

| IC50 | OATP1B1 | 47 µM | Transfected cell lines | [4] |

| OATP1B3 | 47 µM | Transfected cell lines | [4] |

Note: Ki (dissociation constant for inhibitor) is a measure of binding affinity. A lower Ki value indicates a higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Core Downstream Signaling Pathways

Ambrisentan, by blocking the ET-1/ETA receptor interaction, inhibits the activation of several key downstream signaling pathways.

Gq/Phospholipase C (PLC) Pathway

Activation of the ETA receptor by ET-1 leads to the activation of the Gq family of G proteins.[5] Gq, in turn, activates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

IP3 and Intracellular Calcium ([Ca2+]i) Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium is a primary driver of smooth muscle contraction.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[7] Activated PKC phosphorylates a variety of downstream targets, contributing to cell proliferation, differentiation, and contraction.[7]

Ambrisentan's blockade of the ETA receptor prevents the Gq-mediated activation of PLC, thereby inhibiting the production of IP3 and DAG and the subsequent rise in intracellular calcium and activation of PKC.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel mechanisms for feedback regulation of phospholipase C-beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G-protein-activated phospholipase C-beta, new partners for cell polarity proteins Par3 and Par6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Selectivity of (+/-)-Ambrisentan: A Technical Guide to its Preferential Antagonism of the Endothelin-A Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the selective binding profile of (+/-)-Ambrisentan, a potent endothelin receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details common experimental methodologies for assessing receptor selectivity, and visually represents the associated signaling pathways and experimental workflows.

Core Data Summary: Quantitative Selectivity of Ambrisentan

Ambrisentan exhibits a marked preference for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This selectivity is a cornerstone of its therapeutic mechanism, primarily targeting the vasoconstrictive and proliferative effects mediated by ETA receptors while potentially sparing the vasodilatory and clearance functions of ETB receptors.[1][2] The degree of selectivity, however, can vary depending on the experimental system and conditions.[1]

Below is a compilation of quantitative data from various studies, illustrating the binding affinity (Ki) and inhibitory concentration (IC50) of Ambrisentan at both ETA and ETB receptors.

| Parameter | Receptor | Species/Cell Line | Value (nM) | Selectivity (ETB/ETA) | Reference |

| Ki | ETA | Human recombinant (CHO cells) | ~1 | ~195-fold | [1][3] |

| ETB | Human recombinant (CHO cells) | ~195 | [1][3] | ||

| Ki | ETA | Human ventricular myocyte-derived | ~0.011 | >400-fold | [1] |

| ETB | Human ventricular myocyte-derived | >4.4 | [1] | ||

| Ki | ETA | Canine | 0.63 | ~77-fold | [1] |

| ETB | Canine | 48.7 | [1] | ||

| IC50 | ETA | Calcium mobilization assay | 0.6 | - | |

| - | ETB | - | - | >4000-fold reported |

Experimental Protocols: Determining Receptor Selectivity

The selectivity of Ambrisentan is primarily determined through in vitro radioligand binding assays and functional assays. These experiments quantify the drug's ability to displace a radiolabeled ligand from the ETA and ETB receptors and its potency in inhibiting receptor-mediated signaling.

Radioligand Competition Binding Assay

This assay measures the affinity (Ki) of Ambrisentan for ETA and ETB receptors by assessing its ability to compete with a radiolabeled endothelin ligand, typically [¹²⁵I]-ET-1.

a) Membrane Preparation:

-

Cells expressing the human endothelin receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells stably transfected with human ETA or ETB receptors) are cultured to confluency.

-

The cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

-

The cell suspension is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

b) Competitive Binding Experiment:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of the radioligand ([¹²⁵I]-ET-1), and varying concentrations of unlabeled Ambrisentan.

-

To determine non-specific binding, a set of wells includes a high concentration of unlabeled endothelin-1.

-

The plates are incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

c) Data Analysis:

-

The data are used to generate a competition curve by plotting the percentage of specific binding against the concentration of Ambrisentan.

-

The IC50 value (the concentration of Ambrisentan that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the receptor. For endothelin receptors, this often involves measuring changes in intracellular calcium levels.

a) Cell Preparation:

-

Cells expressing the target receptor (ETA or ETB) are plated in a multi-well format.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

b) Assay Procedure:

-

The cells are pre-incubated with varying concentrations of Ambrisentan.

-

The cells are then stimulated with a known agonist of the endothelin receptor (e.g., endothelin-1).

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

c) Data Analysis:

-

The data are used to generate a dose-response curve, plotting the agonist-induced response against the concentration of Ambrisentan.

-

The IC50 value, representing the concentration of Ambrisentan that produces 50% inhibition of the maximal agonist response, is determined.

Visualizing the Molecular Landscape

To further elucidate the context of Ambrisentan's activity, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow for determining receptor selectivity.

Caption: Endothelin Receptor Signaling Pathways.

Caption: Radioligand Competition Binding Assay Workflow.

Caption: Logical Relationship of Ambrisentan's Selectivity.

References

Unveiling the Off-Target Profile of (+/-)-Ambrisentan in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Ambrisentan is a potent and selective endothelin type A (ETA) receptor antagonist widely utilized in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is primarily attributed to the blockade of endothelin-1 (ET-1) mediated vasoconstriction and cellular proliferation in the pulmonary vasculature. However, a comprehensive understanding of a drug's preclinical profile necessitates a thorough evaluation of its off-target activities. These unintended interactions can have significant implications for drug safety, efficacy, and the potential for drug repositioning. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound observed in preclinical models, compiling available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. While extensive proprietary safety pharmacology data is not fully in the public domain, this guide synthesizes available information and infers standard preclinical assessment practices to offer a valuable resource for researchers.

Data Presentation: Off-Target and Selectivity Profile of Ambrisentan

The following tables summarize the available quantitative data regarding the binding affinity of ambrisentan for its primary targets and findings from preclinical safety pharmacology studies.

Table 1: Receptor Binding Affinity of Ambrisentan

| Target | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (ETB/ETA) | Reference |

| Endothelin A (ETA) Receptor | [¹²⁵I]-ET-1 | Radioligand Binding | Human | 0.011 - 1.5 | - | ~77 - >4000 | [1] |

| Endothelin B (ETB) Receptor | [¹²⁵I]-ET-1 | Radioligand Binding | Human | 48.7 - 184 | - | - | [1] |

Note: The wide range in reported selectivity is dependent on the experimental system and assay conditions used.

Table 2: Summary of Preclinical Safety Pharmacology Findings for Ambrisentan

| System | In Vitro/In Vivo | Species | Key Findings | Notes |

| Cardiovascular | In vivo (Telemetry) | Dog | Dose-dependent reduction in arterial pressure. No significant effects on ECG parameters at therapeutic doses. | Hypotensive effects are consistent with the on-target pharmacology of ETA receptor blockade. |

| Central Nervous System (CNS) | In vivo (Irwin Test) | Rat | No significant behavioral or physiological changes at doses within the therapeutic range. At very high, toxic doses, signs such as lassitude and convulsions were observed. | Suggests a low risk of CNS off-target effects at therapeutic concentrations. |

| Respiratory | In vivo (Whole-body Plethysmography) | Rat | No significant effects on respiratory rate or tidal volume at therapeutic doses. Forced respiration was noted at toxic doses. | Indicates a low potential for direct off-target effects on respiratory function. |

| Gastrointestinal | In vivo | Rat | At high doses, delayed gastric emptying and increased gastric acid secretion were observed. | These effects were seen at concentrations significantly higher than those expected in clinical use. |

| Renal | In vivo | Rat | High single oral doses led to a reduction in sodium and chloride excretion. | This effect was dose-dependent and observed at supratherapeutic levels. |

| Other (Inferred from Standard Panels) | In vitro (Binding/Functional Assays) | Various | While specific data for ambrisentan is not public, standard safety panels (e.g., Eurofins SafetyScreen44) typically assess a wide range of receptors, ion channels, and enzymes. The lack of reported significant off-target effects in regulatory submissions suggests no major liabilities were identified in these screens. | This is an inference based on standard drug development practices and the overall favorable preclinical safety profile reported. |

| Protease-Activated Receptor 2 (PAR2) | In vitro | Human Cancer Cell Lines | Ambrisentan demonstrated inhibitory effects on PAR2 signaling. | This is a specific off-target activity identified in a non-PAH context. The IC₅₀ for this interaction is not publicly available.[2] |

| Epidermal Growth Factor Receptor (EGFR) | In silico/In vitro | Human Cancer Cell Lines | Ingenuity Pathway Analysis suggests potential crosstalk between ETA receptor blockade by ambrisentan and EGFR signaling. | This is an indirect off-target effect, likely through transactivation signaling events, rather than direct binding to EGFR.[2] |

Experimental Protocols

This section details the methodologies for key preclinical experiments used to assess the on- and off-target effects of ambrisentan.

Radioligand Binding Assay for ETA and ETB Receptors

Objective: To determine the binding affinity (Kᵢ) of ambrisentan for human endothelin A and B receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).

-

Ambrisentan stock solution of known concentration.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kₑ), and varying concentrations of ambrisentan.

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of ambrisentan that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Cardiovascular Safety Pharmacology: Telemetry in Dogs

Objective: To assess the effects of ambrisentan on cardiovascular parameters in conscious, unrestrained dogs.

Materials:

-

Male or female beagle dogs surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and ECG.

-

Ambrisentan formulated for oral administration.

-

Vehicle control.

-

Data acquisition and analysis software.

Procedure:

-

Acclimation: Animals are acclimated to the study environment and handling procedures.

-

Baseline Recording: Continuous baseline data for arterial blood pressure (systolic, diastolic, mean), heart rate, and ECG (including PR, QRS, and QT intervals) are recorded for a sufficient period before dosing.

-

Dosing: Animals are administered a single oral dose of ambrisentan or vehicle. A crossover design is often used, where each animal receives all treatments with a sufficient washout period in between.

-

Post-Dose Monitoring: Cardiovascular parameters are continuously monitored for at least 24 hours post-dose.

-

Data Analysis: Changes from baseline in all measured parameters are calculated and statistically analyzed. The QT interval is corrected for heart rate using a species-specific formula (e.g., Van de Water's or Bazett's).

In Vivo CNS Safety Pharmacology: Irwin Test in Rats

Objective: To evaluate the potential effects of ambrisentan on behavior, autonomic, and neurological functions in rats.

Materials:

-

Male or female Sprague-Dawley or Wistar rats.

-

Ambrisentan formulated for oral administration.

-

Vehicle control.

-

Observation arena.

-

Standardized scoring sheet for behavioral and physiological parameters.

Procedure:

-

Dosing: Animals are administered a single oral dose of ambrisentan or vehicle.

-

Observation: A trained observer, blinded to the treatment, systematically assesses each animal at predefined time points (e.g., 30, 60, 120, 240 minutes, and 24 hours post-dose).

-

Parameters Assessed:

-

Behavioral: Alertness, grooming, spontaneous activity, passivity, stereotypy.

-

Autonomic: Body temperature, pupil size, salivation, piloerection.

-

Neurological: Gait, motor coordination (e.g., righting reflex), muscle tone, reflexes (e.g., pinna, corneal).

-

-

Scoring: Each parameter is scored on a graded scale.

-

Data Analysis: The scores for each treatment group are compared to the vehicle control group to identify any dose-related effects.

In Vivo Respiratory Safety Pharmacology: Whole-Body Plethysmography in Rats

Objective: To assess the effects of ambrisentan on respiratory function in conscious, unrestrained rats.

Materials:

-

Male or female rats.

-

Whole-body plethysmography chambers.

-

Data acquisition and analysis software.

-

Ambrisentan formulated for oral administration.

-

Vehicle control.

Procedure:

-

Acclimation: Rats are acclimated to the plethysmography chambers to minimize stress-induced respiratory changes.

-

Baseline Recording: Baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume (mL), are recorded.

-

Dosing: Animals are dosed with ambrisentan or vehicle and returned to the chambers.

-

Post-Dose Monitoring: Respiratory parameters are continuously monitored for several hours post-dose.

-

Data Analysis: Changes from baseline in respiratory rate and tidal volume are calculated. Minute volume (respiratory rate x tidal volume) is also determined. The data is statistically analyzed to compare the effects of ambrisentan to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical assessment of ambrisentan.

On-Target Signaling Pathways

Caption: On-target mechanism of ambrisentan via selective ETA receptor blockade.

Potential Off-Target Signaling Pathway: PAR2 and EGFR Crosstalk

Caption: Potential off-target effects of ambrisentan on PAR2 and EGFR signaling.

Experimental Workflow: In Vivo Safety Pharmacology Core Battery

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Docking of (+/-)-Ambrisentan with the Endothelin Receptor

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in vascular homeostasis.[1] Its biological effects are mediated through two G protein-coupled receptor (GPCR) subtypes: Endothelin receptor type A (ET-A) and type B (ET-B).[1][2] The ET-A receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation, while the ET-B receptor, found on endothelial cells, is involved in vasodilation and the clearance of ET-1.[3][4] In pathological conditions such as Pulmonary Arterial Hypertension (PAH), elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[3][5]

This compound is a selective ET-A receptor antagonist approved for the treatment of PAH.[3][5] It is a propanoic acid derivative that exhibits high-affinity binding to the ET-A receptor, thereby inhibiting ET-1-induced vasoconstriction and proliferation.[5][6][7] Understanding the molecular interactions between Ambrisentan and the endothelin receptor at an atomic level is crucial for rational drug design and the development of next-generation antagonists. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.[8]

This technical guide provides a comprehensive overview of the molecular docking of this compound with the endothelin receptor, detailing the molecular components, signaling pathways, experimental protocols for computational and in-vitro validation, and quantitative binding data.

Molecular Components

This compound

Ambrisentan is a non-sulfonamide, propanoic acid class endothelin receptor antagonist.[5][9] It is administered as a racemic mixture, denoted as this compound. Its physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | [10] |

| Molecular Formula | C₂₂H₂₂N₂O₄ | [10][11] |

| Molecular Weight | 378.42 g/mol | [11] |

| CAS Number (racemate) | 713516-99-5 | [10][11] |

Endothelin Receptors (ET-A and ET-B)

The ET-A and ET-B receptors are members of the Class A, rhodopsin-type family of GPCRs, characterized by seven transmembrane (7TM) helices.[1][2] While both receptors bind ET-1, they have different affinities for other endothelin isoforms and mediate distinct, often opposing, physiological effects.[3][12] The human ET-B receptor is a 442 amino acid protein with a molecular mass of approximately 50 kDa.[13] The ET-A and ET-B receptors share significant sequence homology.[13] In the vascular system, ET-A receptors are predominantly found on smooth muscle cells, whereas ET-B receptors are mainly located on endothelial cells.[2]

Endothelin Signaling Pathway

The binding of ET-1 to its receptors (ET-A or ET-B) initiates a cascade of intracellular signaling events. Both receptors can couple to various G proteins, including Gq, Gs, and Gi.[2][14] A primary pathway involves the activation of Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[14][15] This signaling cascade ultimately leads to physiological responses such as vasoconstriction, cell proliferation, hypertrophy, and inflammation.[12][16]

Caption: Endothelin-1 signaling pathway via the ET-A receptor and its inhibition by Ambrisentan.

Molecular Docking Protocol

Molecular docking predicts the binding conformation of a ligand within a target protein's active site.[8] The general workflow involves preparing the receptor and ligand structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses.[17]

Caption: A generalized workflow for a molecular docking experiment.

Detailed Methodology

-

Receptor Structure Preparation :

-

Obtain the 3D structure of the human endothelin receptor. As crystal structures for antagonist-bound ET-A receptors can be challenging to obtain, a high-quality homology model may be constructed using a closely related template, such as the crystal structure of the ET-B receptor (e.g., PDB: 5GLI).[18]

-

Using molecular modeling software (e.g., MOE, Schrödinger Suite, UCSF Chimera), prepare the protein by adding hydrogen atoms, assigning protonation states for titratable residues (e.g., His, Asp, Glu), and assigning partial charges using a force field like AMBER or CHARMM.

-

Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

-

Minimize the energy of the receptor structure to relieve any steric clashes.

-

-

Ligand Structure Preparation :

-

Generate the 3D structure of this compound from its 2D representation (e.g., SMILES string).

-

Assign appropriate atom types and partial charges.

-

Perform a conformational search and energy minimization to obtain a low-energy starting conformation for the ligand.

-

-

Docking Simulation :

-

Define the binding pocket (grid box) on the ET-A receptor. This is typically centered on the region where the endogenous ligand (ET-1) binds or where known antagonists have been shown to interact.

-

Utilize a docking program such as AutoDock, Glide, or GOLD.[8] These programs employ search algorithms (e.g., genetic algorithm, Monte Carlo) to explore various conformations and orientations of the ligand within the binding site.[19]

-

The program then uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose, ranking them to identify the most favorable binding modes.

-

-

Analysis of Results :

-

Analyze the top-ranked docking poses. The primary criteria for a successful prediction include a low binding energy score and a conformation that is sterically and chemically plausible.

-

Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. A study using a homology model of ET-A based on the ET-B structure has been performed to analyze such interactions.[18]

-

Experimental Validation: Binding Assays

Computational predictions from molecular docking must be validated through experimental binding assays to quantitatively determine the affinity of the antagonist for the receptor.[20] Competition binding assays are a standard method for this purpose.[21]

Competition Radioligand Binding Assay Protocol

-

Materials :

-

Cell membranes prepared from a cell line stably expressing the human ET-A or ET-B receptor (e.g., CHO cells).[3]

-

A radiolabeled ligand with high affinity for the receptor (e.g., [¹²⁵I]-ET-1).

-

Unlabeled Ambrisentan (the competitor).

-

Assay buffer and a filtration apparatus.

-

-

Procedure :

-

In a multi-well plate, incubate a fixed concentration of the cell membranes and the radioligand with varying concentrations of unlabeled Ambrisentan. The radioligand concentration should ideally be at or below its dissociation constant (Kd) value.[22]

-

Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled ligand).

-

Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Ambrisentan concentration. This will generate a sigmoidal dose-response curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ value, which is the concentration of Ambrisentan required to inhibit 50% of the specific binding of the radioligand.

-

Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

Quantitative Data: Binding Affinity

The selectivity of an antagonist for ET-A versus ET-B is a key pharmacological parameter. Ambrisentan is known to be highly selective for the ET-A receptor.[3][6] However, the reported affinity and selectivity can vary significantly depending on the experimental system used.[3]

| Receptor | Ligand | Binding Affinity (Ki or IC₅₀) | Selectivity (ET-B Ki / ET-A Ki) | Experimental System | Reference |

| Human ET-A | Ambrisentan | Ki: ~1 nM | ~200-fold | Recombinant human receptors in CHO cells | [3] |

| Human ET-B | Ambrisentan | Ki: ~195 nM | Recombinant human receptors in CHO cells | [3] | |

| Human ET-A | Ambrisentan | Ki: ~0.011 nM | >400-fold | Human ventricular myocyte-derived receptors | [3] |

| Human ET-B | Ambrisentan | Ki: >4.4 nM | Human ventricular myocyte-derived receptors | [3] | |

| Canine ET-A | Ambrisentan | Ki: 0.63 nM | ~77-fold | Canine cells | [3] |

| Canine ET-B | Ambrisentan | Ki: 48.7 nM | Canine cells | [3] | |

| Human ET-A | Bosentan | IC₅₀: 4.7 nM | ~20-fold | Recombinant human receptors | [6][23] |

| Human ET-B | Bosentan | IC₅₀: 95 nM | Recombinant human receptors | [6] | |

| Human ET-A | Macitentan | IC₅₀: 0.5 nM | ~50-fold | Recombinant human receptors | [6] |

| Human ET-B | Macitentan | IC₅₀: 26 nM | Recombinant human receptors | [6] |

Note: The table includes data for Bosentan and Macitentan for comparison of selectivity profiles among different endothelin receptor antagonists.

Conclusion

Molecular docking serves as a powerful predictive tool for elucidating the binding mechanism of this compound with the endothelin receptor, guiding further structure-activity relationship studies. The computational models, when combined with quantitative in-vitro binding assays, confirm that Ambrisentan is a potent and highly selective antagonist of the ET-A receptor. This selectivity is believed to be clinically significant, as it blocks the detrimental vasoconstrictive and proliferative effects of ET-A activation while preserving the potentially beneficial functions of the ET-B receptor, such as vasodilation and ET-1 clearance.[6] The methodologies and data presented in this guide provide a framework for researchers engaged in the discovery and development of novel therapeutics targeting the endothelin system.

References

- 1. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. squarepharma.com.bd [squarepharma.com.bd]